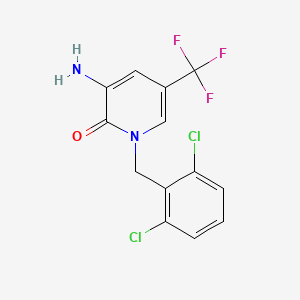

![molecular formula C20H30N2O4S B2825787 8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896377-87-0](/img/structure/B2825787.png)

8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

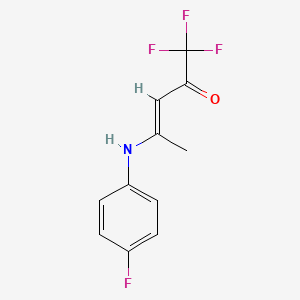

8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C20H30N2O4S and its molecular weight is 394.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxygenated Fuels in Spark Ignition Engines

Research on oxygenated fuels, such as alcohols and ethers, reveals their potential for environmentally friendly fuel alternatives. These substances, including ethers like methyl tertiary butyl ether (MTBE) and dimethyl ether (DME), are used as octane boosters in gasoline, enhancing fuel efficiency and reducing pollutants like carbon monoxide (CO) and nitrogen oxides (NOx). This field of study underscores the significance of exploring alternative fuel compositions for reducing environmental impact and improving engine performance (Awad et al., 2018).

Oxidation of Sulfur Compounds

The photocatalytic oxidation of sulfur compounds, which are by-products of industrial processes, is crucial for reducing their malodorous and harmful effects. Studies have focused on the efficiency of different photocatalytic materials, such as TiO2 and aromatic photosensitizers, for oxidizing these compounds in gaseous flows. This research highlights the potential for innovative materials to address environmental pollution challenges (Cantau et al., 2007).

Microbial Degradation of Chemicals

The microbial degradation of polyfluoroalkyl chemicals, including their transformation into perfluoroalkyl acids (PFAAs), has been extensively reviewed. These substances, found in various industrial and commercial products, have raised concerns due to their persistence and potential toxic effects. Understanding microbial degradation pathways and the environmental fate of these compounds is critical for assessing their impact and managing their presence in the environment (Liu & Avendaño, 2013).

Hydrogen Bonding in Solvent Mixtures

The study of hydrogen bonding in mixtures containing dimethyl sulfoxide (DMSO) and other cosolvents has implications for understanding solvent interactions at the molecular level. Such knowledge is essential for various applications, including drug formulation and material science. The research provides insights into how DMSO interacts with other substances, affecting solubility and the behavior of mixtures (Kiefer et al., 2011).

Properties

IUPAC Name |

3,3-dimethyl-1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4S/c1-16-5-7-17(8-6-16)27(24,25)22-13-14-26-20(22)9-11-21(12-10-20)18(23)15-19(2,3)4/h5-8H,9-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZFTJSVDCYPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)CC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-chlorophenyl)methanone](/img/structure/B2825705.png)

![1-[4-(6-Phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2825706.png)

![Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825707.png)

![5-Oxa-2-azaspiro[3.5]non-7-ene HCl](/img/structure/B2825716.png)

![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2825722.png)